

# Comparative Guide: 2-Fluoro-ATP vs. ATP Binding Affinity & Functional Utility

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-Fluoro-ATP

CAS No.: 1492-62-2

Cat. No.: B075282

[Get Quote](#)

## Executive Summary

**2-Fluoro-ATP** (2-F-ATP) is a fluorinated analog of Adenosine-5'-Triphosphate (ATP) modified at the C2 position of the adenine ring.[1][2][3] Unlike bulky analogs (e.g., 2-MeS-ATP) designed to drastically alter receptor selectivity, 2-F-ATP is engineered to be isosteric and isoelectronic to ATP. Its primary utility lies in  $^{19}\text{F}$ -NMR spectroscopy, where it serves as a sensitive, non-perturbing probe for monitoring enzymatic activity and ligand binding.

Key Finding: In most kinase and ATPase systems, 2-F-ATP binding affinity (

or

) is indistinguishable or highly comparable to native ATP. This "stealth" property allows it to act as a universal substrate for screening without introducing significant steric artifacts.

## Chemical & Structural Basis of Binding

To understand the binding differences, we must analyze the atomic-level consequences of the C2-substitution.

## Structural Comparison[4]

- **Steric Impact:** The Van der Waals radius of Fluorine (1.47 Å) is very close to Hydrogen (1.20 Å). This makes 2-F-ATP sterically conservative, allowing it to fit into tight ATP-binding

pockets (e.g., P-loops of kinases) without clashing.

- **Electronic Impact:** Fluorine is highly electronegative. Substituting H for F at C2 pulls electron density from the adenine ring.
  - **pKa Effect:** This electron withdrawal lowers the pKa of the N1 and N3 nitrogens, making the base slightly less basic.
  - **H-Bonding:** The C2-F bond is a poor hydrogen bond acceptor compared to C2-H (which doesn't H-bond) or C2-NH<sub>2</sub> (in GTP). However, since the C2 position in ATP is often solvent-exposed or involved in weak hydrophobic contacts rather than critical H-bonds, this modification is generally tolerated.

## Physicochemical Profile

Feature	Native ATP	2-Fluoro-ATP	Impact on Binding
Substituent (C2)	Hydrogen (-H)	Fluorine (-F)	Minimal steric hindrance.
Ring Electron Density	Standard	Reduced (Electron Deficient)	Slightly alters -stacking interactions with aromatic residues (e.g., Phe, Tyr in active sites).
pKa (Adenine N1)	~3.5 - 4.0	~2.5 - 3.0	Reduced basicity; may weaken H-bonds if N1 is a proton acceptor.
Stability	Standard	High	C-F bond is metabolically stable; resistant to some deaminases.
NMR Active Nucleus	None (in base)	<sup>19</sup> F	Enables direct monitoring of binding/turnover via NMR.

## Binding Affinity & Biological Activity[5][6] Kinases and ATPases (Enzymatic Substrate)

2-F-ATP is widely classified as a valid substrate for a broad spectrum of enzymes. Its

(Michaelis constant, a proxy for affinity in active systems) closely mirrors ATP.[4][5]

- Myosin ATPase: 19F-NMR studies confirm that the complex of Myosin-S1 with 2-F-ADP is structurally and dynamically indistinguishable from the native ADP complex.[2][3] The fluorine label does not perturb the mobility of the adenine ring within the binding pocket.
- Protein Kinases (PKA, CDK2): 2-F-ATP functions as a phosphate donor with  
and  
values typically within 2-fold of native ATP. This functional equivalence is the basis for its use in "universal" kinase inhibitor screening.

## P2X and P2Y Receptors

In the context of Purinergic receptors, C2-substitution often increases potency, but 2-Fluoro is unique.

- P2X Receptors: Unlike 2-MeS-ATP (which has a bulky methylthio group and is a potent P2X agonist, often  
more potent than ATP), 2-F-ATP retains a potency profile similar to ATP. It acts as a full agonist.
- Selectivity: The lack of steric bulk prevents 2-F-ATP from gaining the "super-agonist" status seen with 2-MeS-ATP or Bz-ATP, making it a more faithful mimic of physiological ATP signaling in receptor assays.

## Comparative Data Summary

Target Family	2-F-ATP Behavior	Relative Affinity vs. ATP	Note
Ser/Thr Kinases	Full Substrate	1:1 (Equivalent)	Ideal for inhibitor screening (K <sub>i</sub> determination).
Myosin ATPase	Full Substrate	1:1 (Equivalent)	No perturbation of motor domain dynamics.
P2X Receptors	Agonist	~1:1	Does not show the high potency of 2-MeS-ATP.
RNA Polymerases	Substrate	High	Incorporated into RNA transcripts with high efficiency (approx 90% of ATP).

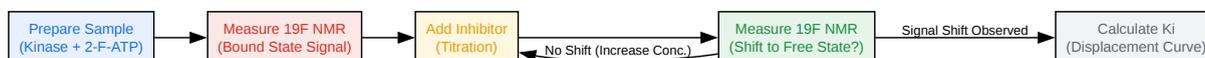
## Experimental Methodologies

### Protocol: <sup>19</sup>F-NMR Competition Binding Assay

Objective: Determine if a test compound binds to the ATP pocket of a kinase using 2-F-ATP as a reporter.

Principle: The <sup>19</sup>F chemical shift of 2-F-ATP changes upon binding to the protein. A competitor molecule displacing 2-F-ATP will restore the "free" 2-F-ATP signal.

Workflow Diagram (Graphviz):



[Click to download full resolution via product page](#)

Caption: Workflow for <sup>19</sup>F-NMR based competitive binding screening using 2-F-ATP as a tracer.

### Step-by-Step Protocol:

- Buffer Prep: Use a standard kinase buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT). Critical: Avoid phosphate buffers if possible to simplify proton NMR, though <sup>19</sup>F is unaffected.
- Reference Spectrum: Dissolve 2-F-ATP (50 μM) in buffer containing 10% D<sub>2</sub>O. Record <sup>19</sup>F spectrum (Signal A: Free Ligand).
- Protein Complex: Add Target Kinase (e.g., 2-5 μM). Incubate 10 min. Record <sup>19</sup>F spectrum.  
[\[1\]](#)[\[2\]](#)[\[3\]](#)
  - Observation: The 2-F-ATP peak should broaden and shift (Signal B: Bound Ligand).
- Competition: Titrate the test inhibitor (0.1 μM to 100 μM).
- Detection: Monitor the reappearance of the sharp "Free Ligand" peak (Signal A) and disappearance of the "Bound" signal.
- Analysis: Plot the fraction of free 2-F-ATP vs. Inhibitor concentration to determine the K<sub>i</sub>.

## Protocol: Determining K<sub>m</sub> using Transcreener® (Functional Assay)

Objective: Validate 2-F-ATP as a substrate and determine its K<sub>m</sub> compared to ATP.

- Reagents: BellBrook Labs Transcreener ADP2 FI Assay (detects ADP generation).[\[6\]](#)
- Substrate Prep: Prepare serial dilutions of ATP (0 - 100 μM) and 2-F-ATP (0 - 100 μM) in separate series.
- Reaction:
  - Mix Kinase (optimized concentration) + Peptide Substrate (saturation) + Nucleotide (ATP or 2-F-ATP).
  - Incubate at 30°C for 30-60 min.

- Detection: Add Transcreener ADP detection mix (Stop buffer + ADP antibody-fluorophore).
  - Note: 2-F-ADP (product) is recognized by most anti-ADP antibodies with similar affinity to ADP, but this must be verified by running a standard curve with pure 2-F-ADP if available. If not, assume 1:1 cross-reactivity or use the 19F-NMR turnover method instead.
- Calculation: Convert fluorescence polarization/intensity to [ADP] formed. Plot Velocity (V) vs. [Substrate]. Fit to Michaelis-Menten equation.[6]
  - Expectation:

## References

- Stockman, B. J., et al. (2008).[7] "**2-Fluoro-ATP** as a versatile tool for 19F NMR-based activity screening." Journal of the American Chemical Society. [Link](#)
- Baldo, J. H., et al. (1983).[3] "**2-Fluoro-ATP**, a fluorinated ATP analog.[1][2][3][7] 19F nuclear magnetic resonance studies of the 2-fluoro-ADP.myosin subfragment-1 complex." Canadian Journal of Biochemistry and Cell Biology.[3] [Link](#)
- Scott, L. G., et al. (2004). "Enzymatic synthesis of 19F-labeled RNA and its application to NMR studies of RNA structure." Journal of the American Chemical Society. [Link](#)
- Jena Bioscience. "**2-Fluoro-ATP** Product Information & Applications." Jena Bioscience Data Sheets. [Link](#)
- Fischer, W., et al. (2007). "Pharmacological analysis of P2X receptors." Purinergic Signalling. [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. bocsci.com \[bocsci.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. 2-Fluoro-ATP, a fluorinated ATP analog. <sup>19</sup>F nuclear magnetic resonance studies of the 2-fluoro-ADP . myosin subfragment-1 complex - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. shop.carnabio.com \[shop.carnabio.com\]](#)
- [5. kinaselogistics.com \[kinaselogistics.com\]](#)
- [6. bellbrooklabs.com \[bellbrooklabs.com\]](#)
- [7. 2-Fluoro-ATP as a versatile tool for <sup>19</sup>F NMR-based activity screening - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Comparative Guide: 2-Fluoro-ATP vs. ATP Binding Affinity & Functional Utility]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075282#how-does-2-fluoro-atp-binding-affinity-compare-to-atp>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)